molecular formula C7H9N3S B12918236 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine CAS No. 112230-26-9

7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine

Cat. No.: B12918236
CAS No.: 112230-26-9
M. Wt: 167.23 g/mol
InChI Key: KUGIITZFWSHTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and pharmacophore for developing potent inhibitors against various therapeutic targets. Its core structure is associated with several promising research applications, primarily driven by the biological activities observed in its close derivatives. In cancer research, derivatives of the thiopyrano[3,2-d]pyrimidine scaffold have been identified as inhibitors of the Phosphatidylinositol 3-kinase/Protein kinase B/Mammalian target of rapamycin (PI3K/Akt/mTOR) signaling pathway . This pathway is critically important in cancer due to its role in cell growth, proliferation, and survival, making it a prime target for novel anticancer agents . Other structurally similar thiopyrano[4,3-d]pyrimidine derivatives have also shown potent, broad-spectrum cytotoxicity against a range of human cancer cell lines, including A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) . In infectious disease research, this chemical class has yielded potent anti-HIV agents. Specifically, dihydrothiopyrano[3,2-d]pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high efficacy against both wild-type and resistant strains of HIV-1, demonstrating superior activity against challenging double mutants compared to first-line drugs . Furthermore, the 5,5-dioxo derivative of this scaffold has been identified as a highly selective PDE4B inhibitor . PDE4B is a phosphodiesterase enzyme implicated in inflammatory diseases, and selective inhibition of this subtype is a pursued strategy for conditions like chronic obstructive pulmonary disease (COPD) with a potentially wider therapeutic window . The compound is listed in chemical databases like PubChem and ChemSpider, which provide foundational structural and identifier information . This product is intended for research purposes as a building block or reference compound in the design and synthesis of new bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112230-26-9

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C7H9N3S/c8-7-6-5(9-4-10-7)2-1-3-11-6/h4H,1-3H2,(H2,8,9,10)

InChI Key

KUGIITZFWSHTAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NC=N2)N)SC1

Origin of Product

United States

Preparation Methods

Synthesis via Methyl 2-Mercaptoacetate Intermediate

A well-documented synthetic route involves the following key steps (adapted from):

Step Reaction Reagents/Conditions Product/Intermediate
1 Alkylation Methyl 2-mercaptoacetate + methyl 4-chlorobutanoate Intermediate 9
2 Cyclization NaH (sodium hydride) Cyclized intermediate 10
3 Condensation S-methylthiouronium sulfate Intermediate 11
4 Hydrolysis Acetic acid (HOAc) Intermediate 12
5 Chlorination Phosphorus oxychloride (POCl3) Key intermediate 13
6 Nucleophilic substitution Phenols or amines Intermediates 14a–c
7 Buchwald–Hartwig amination Pd2(dba)3, BINAP, base Final products 15a, 15b (including 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine derivatives)

This route efficiently constructs the thiopyrano ring and introduces the amino group via palladium-catalyzed amination, yielding the target compound with high selectivity and yield.

Cyclization of Dihydropyrimidin-2-thiones with Amines and Formaldehyde

Another approach involves a Mannich-type reaction for ring closure, as described in fused pyrimidine synthesis literature:

  • Starting from dihydropyrimidin-2-thiones, reaction with primary amines and formaldehyde leads to 8a-alkoxy-octahydropyrido[4,3-d]pyrimidin-2(1H)-thiones.
  • This method exploits the reactivity of methyl groups on the pyrimidine ring and allows for the introduction of substituents at specific ring positions.
  • Subsequent transformations can convert these intermediates into the desired thiopyrano-pyrimidine derivatives.

Chlorination and Amination of Pyrimidine Intermediates

A common functionalization step involves chlorination of hydroxyl or amino precursors with phosphorus oxychloride (POCl3), activating the molecule for nucleophilic substitution by amines:

  • For example, 8-chlorothieno[3,2-d]pyrimidine derivatives are prepared by refluxing the corresponding hydroxyl compound with POCl3.
  • The activated chloro intermediate then reacts with various amines in ethanol under reflux to afford this compound derivatives in high yields (typically 74–89%).
  • This method is versatile and allows for the introduction of diverse amine substituents, tailoring biological activity.

Comparative Data Table of Key Synthetic Routes

Method Starting Material Key Reagents Reaction Type Yield Range Notes
Methyl 2-mercaptoacetate route Methyl 2-mercaptoacetate, methyl 4-chlorobutanoate NaH, S-methylthiouronium sulfate, POCl3, Pd catalyst Alkylation, cyclization, condensation, chlorination, Buchwald–Hartwig amination Moderate to high Multi-step, palladium-catalyzed amination for amino introduction
Mannich-type cyclization Dihydropyrimidin-2-thiones, primary amines, formaldehyde Formaldehyde, amines Mannich reaction, cyclization Moderate Useful for ring system elaboration and substitution
Chlorination and amination Hydroxypyrimidine derivatives POCl3, amines Chlorination, nucleophilic substitution High (74–89%) Straightforward, high-yielding amination step

Research Findings and Optimization Notes

  • The palladium-catalyzed Buchwald–Hartwig amination is a key step for introducing the amino group at the 4-position with high regioselectivity and yield.
  • Chlorination with POCl3 is a reliable method to activate hydroxyl groups for subsequent nucleophilic substitution by amines, facilitating the synthesis of diverse derivatives.
  • Optimization of substituents on the pyrimidine ring and side chains can significantly affect biological activity, as seen in PDE4B selective inhibitors derived from this scaffold.
  • The choice of amine and reaction conditions (solvent, temperature, catalyst) influences the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties
Several studies have explored the anticancer activity of this compound. For instance, it has been shown to inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the thiopyrano-pyrimidine core can enhance its potency against specific cancer types.

Data Table: Summary of Biological Activities

Activity Tested Strains/Cell Lines IC50 Values (µM)Reference
AntibacterialStaphylococcus aureus12
AntifungalCandida albicans15
AnticancerMCF-7 (Breast Cancer)10
AnticancerHeLa (Cervical Cancer)8

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against a panel of pathogens including Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly improved efficacy, highlighting the importance of structural variation in enhancing biological activity.

Case Study 2: Investigation of Anticancer Mechanisms
Another study focused on the anticancer mechanisms of this compound in human cancer cell lines. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating its potential as an anticancer agent through oxidative stress induction.

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes. For example, it has been identified as a selective inhibitor of phosphodiesterase 4B (PDE4B), which plays a role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4B, the compound can modulate cAMP signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Thiopyrano[3,2-d]pyrimidine vs. Thiopyrano[4,3-d]pyrimidine

The positional isomer 4-methyl-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine (C₈H₁₁N₃S, MW 181.26) differs in the fusion position of the thiopyran and pyrimidine rings ([4,3-d] vs. [3,2-d]). For example, the [4,3-d] isomer has a methyl group at the 4-position, which may enhance lipophilicity compared to the parent compound .

Pyrido[3,2-d]pyrimidines

Compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine replace the thiopyran ring with a pyridine ring. This modification eliminates sulfur but retains the fused pyrimidine core. Such analogs are explored as kinase inhibitors (e.g., Mnk/HDAC dual-targeting agents), with molecular weights ~300–400 [M+H]+ .

Thieno[3,2-d]pyrimidines

N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine derivatives substitute the thiopyran with a thiophene ring. These compounds exhibit dual CLK1/DYRK1A kinase inhibition, highlighting the role of sulfur in modulating kinase selectivity .

Amine Group Modifications

  • Boronate-containing derivatives : Compound 3j incorporates a boronate group (C₂₂H₂₅BN₄O₃S), enhancing interactions with serine/threonine kinases. Its molecular weight (440.6 [M+H]+) and yield (59%) suggest balanced synthetic feasibility and bioactivity .
  • Chloro-substituted analogs : 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (C₇H₉ClN₄, MW 184.63) demonstrates how electronegative substituents like chlorine can improve metabolic stability .

Aromatic and Aliphatic Side Chains

  • Benzonitrile derivatives: Compounds like 23a (C₂₈H₃₂N₆O₃S₂, MW 565.2 [M+H]+) feature cyano groups and sulfonamide linkers, improving solubility and target affinity .
  • Piperidinylamino substituents: Derivatives such as 22b (C₂₃H₂₇N₅OS, MW 422.3 [M+H]+) utilize piperidine rings to enhance blood-brain barrier penetration, critical for CNS-targeted therapies .

Hypoglycemic Activity

Early studies on 7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidine derivatives revealed potent hypoglycemic effects, attributed to sulfur’s electron-withdrawing effects and the amine group’s hydrogen-bonding capacity .

Kinase Inhibition

  • Mnk/HDAC dual inhibitors : Pyrido[3,2-d]pyrimidines with zinc-binding motifs (e.g., hydroxamic acids) show synergistic kinase and epigenetic modulation .
  • CLK1/DYRK1A inhibitors: Thieno[3,2-d]pyrimidines achieve IC₅₀ values in the nanomolar range, underscoring sulfur’s role in π-stacking interactions .

Data Tables for Key Compounds

Compound Name Molecular Formula Molecular Weight ([M+H]+) Key Substituents Biological Activity Reference
20d C₂₂H₂₅N₅O₃S 440.6 Morpholinoethyl, benzonitrile Kinase inhibition
4-Methyl-thiopyrano[4,3-d]pyrimidin-2-amine C₈H₁₁N₃S 181.26 Methyl Structural analog
3j (Boronate derivative) C₂₂H₂₅BN₄O₃S 440.6 Boronate, benzonitrile Reverse transcriptase inhibition
22b C₂₃H₂₇N₅OS 422.3 Piperidinylamino, acrylonitrile CNS penetration

Biological Activity

7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B inhibition is significant because it modulates inflammatory responses, making it a potential treatment for chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. In a study, a derivative of this compound exhibited an IC50 value of 3.0 nM against hPDE4B, demonstrating over 433-fold selectivity compared to PDE4D .

Antiviral Activity

Recent investigations have highlighted the antiviral properties of derivatives related to this compound. Notably, compounds designed using structure-based strategies have shown potent activity against HIV-1 strains. For example, a derivative with an aminopiperidine moiety exhibited EC50 values ranging from 3.43 to 21.4 nmol/L against both wild-type and resistant HIV-1 strains . This suggests that modifications to the core structure can enhance antiviral efficacy.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of various substituents on the pyrimidine ring significantly influences biological activity. For instance:

  • Electron-withdrawing groups increase potency against certain pathogens.
  • Hydrophobic regions in specific positions enhance antibacterial properties .

Case Studies

Several case studies have documented the effectiveness of this compound in various therapeutic contexts:

  • Chronic Inflammatory Diseases : A derivative was tested in a preclinical model for COPD and showed significant anti-inflammatory effects through PDE4B inhibition.
  • Antiviral Applications : The compound's derivatives demonstrated promising results against HIV and SARS-CoV-2 in vitro, showcasing their potential as antiviral agents .
  • Antimicrobial Properties : The compound's derivatives have also been evaluated for their antimicrobial activity against various bacterial strains, revealing MIC values comparable to established antibiotics .

Data Table: Biological Activity Summary

Activity TypeCompound DerivativeIC50/EC50 ValuesSelectivity/Comments
PDE4B Inhibition2-(3-chloro-4-methoxy-phenyl) derivativeIC50 = 3.0 nMHighly selective over PDE4D (433-fold)
Antiviral ActivityAminopiperidine derivativeEC50 = 3.43 - 21.4 nmol/LEffective against resistant HIV strains
Antimicrobial ActivityVarious derivativesMIC = 1.95 - 15.62 μg/mLPotent against multiple bacterial strains

Q & A

Basic: What are the key synthetic methodologies for preparing 7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic annulation. A common approach is to start with a thiopyrano precursor, such as a substituted thiophene or thiopyran derivative, and introduce pyrimidine rings via cyclocondensation. For example:

  • Step 1: React a thiopyrano intermediate (e.g., 4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile) with a nitrile or urea derivative under acidic or thermal conditions to form the pyrimidine core .
  • Step 2: Optimize regioselectivity using catalysts like polyphosphoric acid (PPA) or microwave-assisted heating to enhance reaction efficiency .
  • Step 3: Purify via column chromatography or recrystallization, with purity validated by HPLC (>98%) .

Key Considerations:

  • Substituent placement on the thiopyrano ring affects cyclization efficiency.
  • Solvent choice (e.g., DMF or HMPA) influences reaction kinetics .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography: Determines absolute configuration and ring conformation. For example, bond angles in the thiopyrano ring (e.g., C–S–C ~105°) and pyrimidine planarity can be resolved .
  • NMR Spectroscopy:
    • 1H NMR: Identifies proton environments (e.g., diastereotopic protons in the dihydro-thiopyrano moiety at δ 2.90–3.20 ppm) .
    • 13C NMR: Confirms sp²/sp³ hybridization in fused rings (e.g., pyrimidine carbons at ~160 ppm) .
  • Elemental Analysis: Validates molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How can researchers address discrepancies in reported biological activity data?

Methodological Answer:
Contradictions often arise from variations in assay conditions or substituent effects. Strategies include:

  • Standardized Assays: Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • SAR Analysis: Systematically modify substituents (e.g., methyl vs. fluorophenyl groups) to isolate activity trends. For example, thiocarbonyl groups enhance enzyme inhibition (e.g., IC₅₀ < 1 µM for kinase targets) .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., EGFR or COX-2) .

Example:
Inconsistent IC₅₀ values for acetylcholinesterase inhibition may stem from differences in buffer pH or substrate concentration. Re-test under controlled conditions (pH 7.4, 25°C) .

Advanced: How to design experiments to elucidate the mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure real-time activity in the presence of the compound .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to confirm direct interaction with target enzymes .
  • Metabolic Profiling: Treat model organisms (e.g., C. elegans) and analyze metabolomic shifts via LC-MS to identify perturbed pathways .
  • Knockout Studies: Use CRISPR-Cas9 to silence candidate genes (e.g., CYP450 isoforms) and assess changes in compound efficacy .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

  • Stability: Susceptible to oxidation at the sulfur atom. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .
  • Storage: Store under inert gas (argon) at −20°C in amber vials. Aqueous solutions require 0.1% ascorbic acid to prevent degradation .

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C vs. Ni) to identify optimal conditions .
  • Byproduct Analysis: Use LC-MS to trace impurities (e.g., dimerization products) and adjust stoichiometry (e.g., limit reagent excess to <10%) .
  • Flow Chemistry: Implement continuous reactors to enhance mixing and reduce side reactions (e.g., 85% yield vs. 65% in batch) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or QikProp to estimate logP (target: 2–3), BBB permeability, and CYP450 inhibition .
  • MD Simulations: Run GROMACS to model membrane penetration and plasma protein binding (e.g., albumin interaction energy < −50 kJ/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.